N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method is the multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors and optimized reaction conditions to achieve high efficiency and purity. The use of microwave-mediated synthesis has also been explored to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are typically mild to moderate temperatures and may involve the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyrimidines .
Scientific Research Applications
N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound exhibits inhibitory activity against enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A).
Pharmaceuticals: It is used in the development of drugs targeting various diseases, including cancer and bacterial infections.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For example, it inhibits the activity of enzymes like TDP2 and LSD1/KDM1A by binding to their active sites and blocking their catalytic functions . This inhibition can lead to the disruption of cellular processes such as DNA repair and histone modification, ultimately resulting in cell death or reduced cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
- 1,2,4-triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its trimethyl and phenyl groups contribute to its enhanced stability and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-10-9-11(2)19-13(15-10)16-14(17-19)22(20,21)18(3)12-7-5-4-6-8-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDQLAJFTLUVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)N(C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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